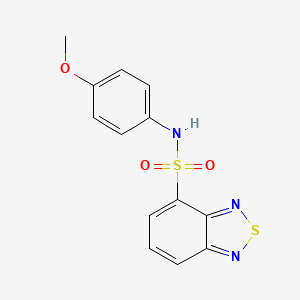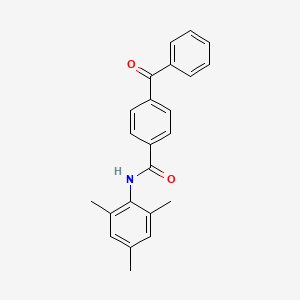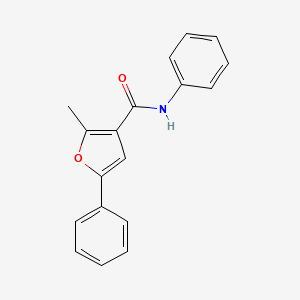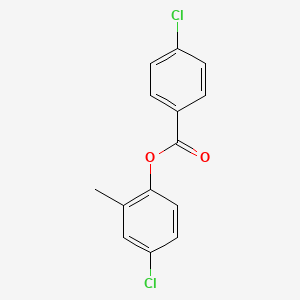![molecular formula C20H32N4O2 B5522608 9-{[6-(dimethylamino)pyridin-3-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5522608.png)
9-{[6-(dimethylamino)pyridin-3-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-{[6-(dimethylamino)pyridin-3-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C20H32N4O2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.25252628 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : This compound is part of a class known as 3,9-diazaspiro[5.5]undecane derivatives, which can be synthesized through intramolecular spirocyclization of substituted pyridines. The process involves activating the pyridine ring and employing a β-dicarbonyl nucleophile for spirocyclization (Parameswarappa & Pigge, 2011).
- Photophysical Studies : Diazaspiro compounds, including those similar to the mentioned chemical, have been studied for their photophysical properties. Synthesized compounds exhibited varied fluorescence quantum yield based on the polarity of solvents used (Aggarwal & Khurana, 2015).
Catalytic and Chemical Reactivity
- Catalyst Applications : Certain ortho-palladated complexes, including those with similar structures, have been shown to be effective catalysts for the decomposition of specific insecticides, suggesting potential applications in agricultural chemistry (Lu, Neverov & Brown, 2005).
- Reactivity with Electrophiles : The compound's related chemical structures have been explored for their reactivity with electrophiles under various conditions, indicating potential for diverse chemical transformations (Al-Zaydi, 2010).
Potential Therapeutic Applications
- Antitumor Properties : Related compounds in the diazaspiro[5.5]undecane family have shown promise as antitumor agents in preclinical studies, suggesting a potential avenue for therapeutic application in cancer treatment (Jasztold-Howorko et al., 1994).
Advanced Material Synthesis
- Polymer Synthesis : The structural analogs of the given compound have been used in the synthesis of novel polymers, indicating potential application in material science (Pryde et al., 1962).
Propriétés
IUPAC Name |
9-[[6-(dimethylamino)pyridin-3-yl]methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-22(2)18-5-4-17(14-21-18)15-23-10-8-20(9-11-23)7-6-19(25)24(16-20)12-13-26-3/h4-5,14H,6-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBRIQGKAQPJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CN2CCC3(CCC(=O)N(C3)CCOC)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3S*,4R*)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5522533.png)
![(3S)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5522542.png)

![N-[4-(acetylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5522552.png)
![[1-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5522559.png)
![(1S*,5R*)-3-[(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522563.png)

![2-(3-bromophenyl)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5522572.png)
![N-(3-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5522575.png)

![4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5522611.png)
![5-(4-tert-butylphenyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5522617.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5522620.png)
